![molecular formula C13H11F3N2O3S B2493609 甲基 4-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]硫醇-3-酮丁酸酯 CAS No. 625371-17-7](/img/structure/B2493609.png)

甲基 4-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]硫醇-3-酮丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

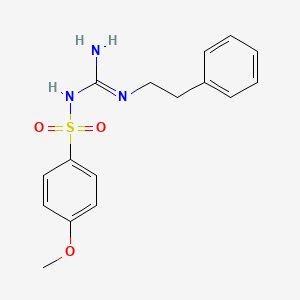

"Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate" is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. While specific research directly addressing this compound was not identified, insights can be drawn from related studies focusing on sulfanyl-substituted pyridines and pyrrolidines, which share structural similarities or synthetic pathways that may apply to the synthesis and analysis of the target molecule.

Synthesis Analysis

The synthesis of related compounds often involves solvent-free interactions and autoclave conditions to facilitate transformations. For instance, solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, revealing insights into the synthesis process that could be relevant to our target compound (Shtaitz et al., 2023). Moreover, the synthesis of pyridine-SF4-isoxazolines, connecting two heterocycles by a rodlike trans-SF4 linker, presents a viable approach to synthesizing compounds with complex molecular structures (Maruno et al., 2022).

Molecular Structure Analysis

X-Ray crystallography data often play a crucial role in confirming the structure of synthesized compounds. For example, compounds have been analyzed to confirm their crystal structure, showcasing the importance of such techniques in understanding the molecular arrangement (Shtaitz et al., 2023).

Chemical Reactions and Properties

Reactivity studies involving sulfanyl groups indicate that these groups can undergo transformations without altering their fundamental structure, a property that could be pertinent to the reactivity of our target molecule (Shtaitz et al., 2023). Additionally, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to afford specific derivatives sheds light on the chemical reactivity and potential pathways for synthesizing related molecules (Castiñeiras et al., 2019).

Physical Properties Analysis

The study of related compounds' physical properties, such as their crystal phase changes and spin-crossover behaviors, provides insights into the physical characteristics that might be expected from "Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate" (Cook et al., 2015).

Chemical Properties Analysis

Exploring the chemical properties of similar compounds, such as their fluorescence emission and reactivity with active methylene compounds, can provide a foundation for understanding the chemical behavior of the target compound (Mizuyama et al., 2008).

科学研究应用

合成和化学性质

- 用于杂环系统形成的多米诺反应:甲基4-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]硫基-3-氧丁酸酯参与多米诺反应,导致复杂杂环系统的合成。例如,从涉及活性甲基、腈基和羟基的反应中合成的2-{[(5-羟基-2-氧代-2H-香豆素-4-基)硫基]}吡啶-3-碳腈的衍生物,会产生新颖的杂环系统,如吡喃并[4'',3'',2'':4',5']香豆素并[2',3':4,5]噻吩[2,3-b]吡啶(Bondarenko et al., 2016)。

荧光和光物理性质

- 衍生物中的荧光发射:该化合物的一些衍生物,如二烷基3-氰基-6-苯基-2-氧代-2H-吡喃-4-基丙二酸酯和烷基3-氰基-6-苯基-2-氧代-2H-吡喃-4-基乙酸酯,表现出荧光发射特性。这一特性使它们成为光物理研究和材料科学应用的潜在候选物(Mizuyama et al., 2008)。

配位化学

- 铁(II) 配合物:该化合物用于合成与配体如4-(甲基硫基)-2,6-二(吡唑-1-基)吡啶形成的铁(II) 配合物。这些配合物展示出有趣的性质,如自旋交替和晶体学相变,这在配位化学和材料科学领域具有重要意义(Cook et al., 2015)。

作用机制

Target of Action

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine. It’s a common motif in biological molecules, drugs, and other organic compounds . The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

The trifluoromethyl group in the compound is a common motif in pharmaceuticals and agrochemicals, and it often contributes to the biological activity of the compound . The exact mode of action would depend on the specific target and the interactions between the compound and the target.

Biochemical Pathways

The compound might be involved in various biochemical pathways due to the presence of the pyridine ring and the trifluoromethyl group. The exact pathways would depend on the specific target and the biological context .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the biological context. The trifluoromethyl group might enhance the metabolic stability and lipophilicity of the compound .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It might have various cellular and molecular effects based on its interactions with its target .

Action Environment

The action, efficacy, and stability of the compound might be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group might enhance the stability of the compound .

属性

IUPAC Name |

methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3S/c1-7-3-10(13(14,15)16)9(5-17)12(18-7)22-6-8(19)4-11(20)21-2/h3H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJMUSSTRIOARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)

![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)

![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)

![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)